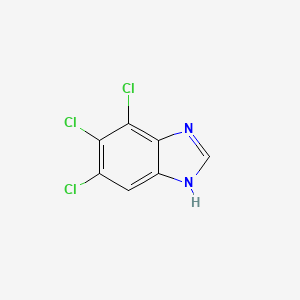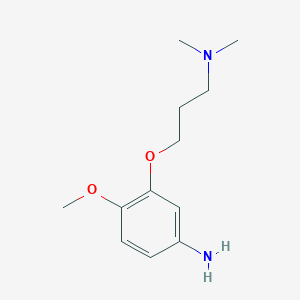
MFCD31735654
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735654: is an organic compound with the chemical formula C6H10Cl2N2O2 2,5-Diaminohydroquinone Dihydrochloride . This compound is a white to off-white crystalline solid that is soluble in water and alcohols. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31735654 typically involves the reaction of hydroquinone with ammonia or amine hydrochlorides. The reaction is usually carried out in an appropriate solvent at room temperature. The general steps are as follows :
- Hydroquinone is reacted with an excess of ammonia or amine hydrochloride in a suitable solvent.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The resulting precipitate is filtered and purified by recrystallization or other purification methods to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: MFCD31735654 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces substituted derivatives of the original compound.
Scientific Research Applications
MFCD31735654 has a wide range of applications in scientific research, including :
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the staining and detection of nucleic acids in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of MFCD31735654 involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound’s amino and hydroxyl groups play a crucial role in its reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
2,5-Diamino-1,4-benzenedithiol Dihydrochloride: Similar in structure but contains sulfur atoms instead of oxygen.
2,5-Diamino-1,4-dihydroxybenzene Dihydrochloride: Another similar compound with slight variations in its chemical structure.
Uniqueness: MFCD31735654 is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in various applications, from organic synthesis to industrial production .
Properties
Molecular Formula |
C6H9ClN2O2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2,5-diaminobenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-5(9)4(8)2-6(3)10;/h1-2,9-10H,7-8H2;1H |
InChI Key |
IHZPEAZVMLYRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


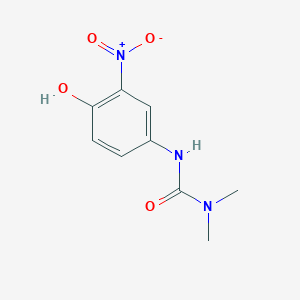
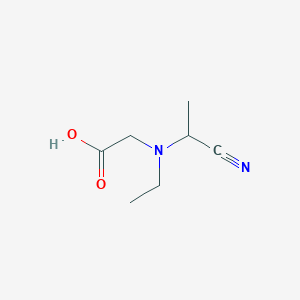
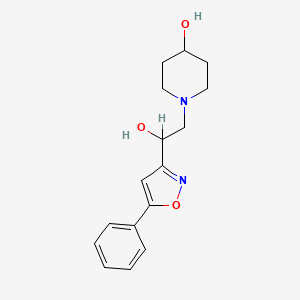
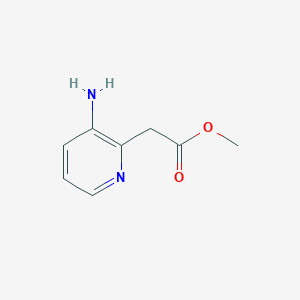
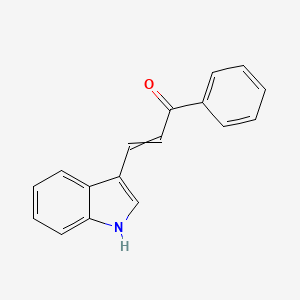
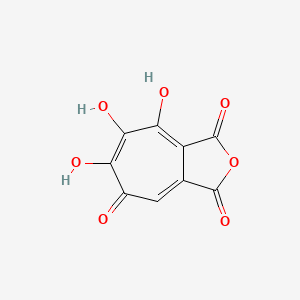

![N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine](/img/structure/B8576207.png)


![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
